molecular formula C24H32 B11965446 Tricyclo(16.2.2.2(3,6))tetracosa-1(21),3(24),4,6(23),18(22),19-hexaene

Tricyclo(16.2.2.2(3,6))tetracosa-1(21),3(24),4,6(23),18(22),19-hexaene

Katalognummer: B11965446
Molekulargewicht: 320.5 g/mol
InChI-Schlüssel: CYCKDVFLUBUVAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tricyclo(16.2.2.2(3,6))tetracosa-1(21),3(24),4,6(23),18(22),19-hexaene is a complex organic compound with the molecular formula C24H32 It is characterized by its unique tricyclic structure, which includes multiple double bonds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo(16.2.2.2(3,6))tetracosa-1(21),3(24),4,6(23),18(22),19-hexaene typically involves multiple steps, including cyclization reactions and the formation of double bonds. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Tricyclo(16.2.2.2(3,6))tetracosa-1(21),3(24),4,6(23),18(22),19-hexaene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes .

Wissenschaftliche Forschungsanwendungen

Tricyclo(16.2.2.2(3,6))tetracosa-1(21),3(24),4,6(23),18(22),19-hexaene has several scientific research applications:

Wirkmechanismus

The mechanism of action of Tricyclo(16.2.2.2(3,6))tetracosa-1(21),3(24),4,6(23),18(22),19-hexaene involves its interaction with various molecular targets. The pathways involved are not well-characterized, but the compound’s structure suggests it may interact with enzymes or receptors in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tricyclo(16.2.2.2(3,6))tetracosa-1(21),3(24),4,6(23),18(22),19-hexaene is unique due to its specific tricyclic structure and the presence of multiple double bonds. This gives it distinct chemical properties and reactivity compared to other similar compounds .

Eigenschaften

Molekularformel

C24H32

Molekulargewicht

320.5 g/mol

IUPAC-Name

tricyclo[16.2.2.23,6]tetracosa-1(20),3(24),4,6(23),18,21-hexaene

InChI

InChI=1S/C24H32/c1-2-4-6-8-10-21-12-16-23(17-13-21)20-24-18-14-22(15-19-24)11-9-7-5-3-1/h12-19H,1-11,20H2

InChI-Schlüssel

CYCKDVFLUBUVAD-UHFFFAOYSA-N

Kanonische SMILES

C1CCCCCC2=CC=C(CC3=CC=C(CCCCC1)C=C3)C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.